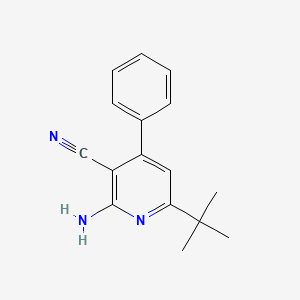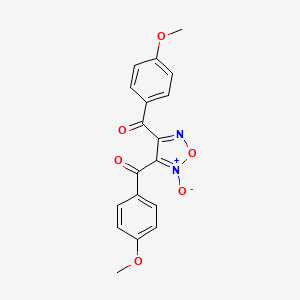
3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide
Overview
Description
3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of two 4-methoxybenzoyl groups attached to a 1,2,5-oxadiazole ring with an additional oxide group
Biochemical Analysis
Biochemical Properties
Furazan, di-p-anisoyl-, 2-oxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of furazan, di-p-anisoyl-, 2-oxide is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine in the kynurenine pathway, which is a rate-limiting step in tryptophan metabolism . Furazan, di-p-anisoyl-, 2-oxide has been shown to inhibit IDO1, thereby affecting the proliferation of T lymphocytes and enhancing immune tolerance by activating the aryl hydrocarbon receptor .
Cellular Effects
Furazan, di-p-anisoyl-, 2-oxide exerts various effects on different types of cells and cellular processes. In cancer cells, furazan, di-p-anisoyl-, 2-oxide has demonstrated significant antiproliferative activity. Studies have shown that this compound can induce apoptosis in tumor cells, such as HeLa cells, by disrupting cell signaling pathways and altering gene expression . Additionally, furazan, di-p-anisoyl-, 2-oxide has been observed to affect cellular metabolism by modulating the levels of key metabolites involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of furazan, di-p-anisoyl-, 2-oxide involves its interaction with specific biomolecules and enzymes. Furazan, di-p-anisoyl-, 2-oxide binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of L-tryptophan to N-formylkynurenine . This inhibition leads to a decrease in the levels of downstream metabolites in the kynurenine pathway, ultimately affecting immune response and tumor cell proliferation . Additionally, furazan, di-p-anisoyl-, 2-oxide has been shown to modulate gene expression by influencing transcription factors and signaling pathways involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furazan, di-p-anisoyl-, 2-oxide have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Furazan, di-p-anisoyl-, 2-oxide has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to furazan, di-p-anisoyl-, 2-oxide can lead to sustained inhibition of IDO1 activity and prolonged antiproliferative effects on tumor cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of furazan, di-p-anisoyl-, 2-oxide at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that low to moderate doses of furazan, di-p-anisoyl-, 2-oxide can effectively inhibit tumor growth and enhance immune response without causing significant toxicity . At higher doses, furazan, di-p-anisoyl-, 2-oxide may exhibit toxic effects, including hepatotoxicity and immunosuppression . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Furazan, di-p-anisoyl-, 2-oxide is involved in several metabolic pathways, primarily through its interaction with IDO1 and the kynurenine pathway. By inhibiting IDO1, furazan, di-p-anisoyl-, 2-oxide affects the conversion of L-tryptophan to N-formylkynurenine and subsequent metabolites . This inhibition can lead to alterations in metabolic flux and changes in the levels of key metabolites, such as kynurenine and its bioactive derivatives . Additionally, furazan, di-p-anisoyl-, 2-oxide may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways and cellular function .
Transport and Distribution
The transport and distribution of furazan, di-p-anisoyl-, 2-oxide within cells and tissues are critical factors that determine its efficacy and biological activity. Furazan, di-p-anisoyl-, 2-oxide is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, furazan, di-p-anisoyl-, 2-oxide can localize to various cellular compartments, including the cytoplasm and nucleus . The compound’s distribution within tissues may also be influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic stability .
Subcellular Localization
The subcellular localization of furazan, di-p-anisoyl-, 2-oxide plays a crucial role in its activity and function. Furazan, di-p-anisoyl-, 2-oxide has been observed to accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The accumulation of furazan, di-p-anisoyl-, 2-oxide in these compartments can influence its interactions with biomolecules and enzymes, ultimately affecting its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide typically involves the reaction of 4-methoxybenzoyl chloride with 1,2,5-oxadiazole-2-oxide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl groups or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can lead to the formation of reduced heterocyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl derivatives: Compounds with similar benzoyl groups but different heterocyclic cores.
Other oxadiazoles: Compounds with the same oxadiazole ring but different substituents.
Uniqueness
3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide is unique due to the presence of both 4-methoxybenzoyl groups and the oxadiazole ring with an additional oxide group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[4-(4-methoxybenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-24-13-7-3-11(4-8-13)17(21)15-16(20(23)26-19-15)18(22)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLCSENNTORBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=C(C=C3)OC)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301621 | |
| Record name | Furazan, di-p-anisoyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40499-78-3 | |
| Record name | Furazan, 2-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furazan, di-p-anisoyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


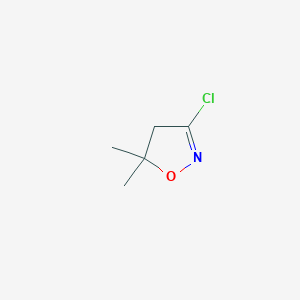
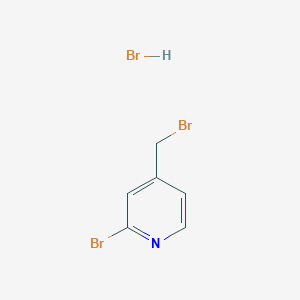
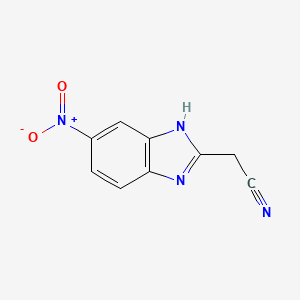
![3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3032653.png)

![[5-(4-Chlorophenyl)furan-2-yl]methanol](/img/structure/B3032655.png)
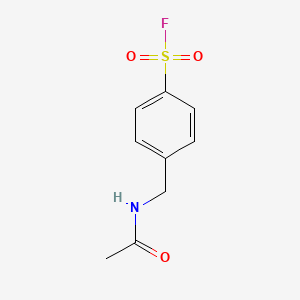
![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide](/img/structure/B3032661.png)
![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B3032662.png)
![4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3032663.png)

